1-((4-Acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Description
Historical Evolution of Sulfonamide Compounds in Scientific Research
The discovery of sulfonamides in 1932 marked a watershed moment in antimicrobial therapy, with Gerhard Domagk’s identification of Prontosil (4-[(2,4-diaminophenyl)diazenyl]benzenesulfonamide) demonstrating unprecedented efficacy against streptococcal infections. This breakthrough emerged from systematic screening of azo dyes modified with sulfonamide groups, a strategy driven by the hypothesis that sulfonylation could enhance bacterial membrane permeability. Early sulfonamides like sulfanilamide (1935) established the foundational structure—a benzene ring linked to both a sulfonamide group (-SO~2~NH~2~) and an aniline derivative—that remains central to modern variants.
The 1940s–1960s saw diversification into non-antibiotic applications, including diuretics (e.g., acetazolamide) and antidiabetics (e.g., tolbutamide), leveraging the sulfonamide group’s capacity for hydrogen bonding and π-stacking interactions with biological targets. Contemporary research, as exemplified by the synthesis of 1-((4-acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic acid, extends this legacy through strategic functionalization. The cyclohexane-carboxylic acid component introduces conformational rigidity, while the 4-acetamidophenyl group modulates electronic properties to enhance target affinity.
Significance of Acetamidophenyl-Sulfonamide Derivatives in Contemporary Research
Acetamidophenyl-sulfonamide derivatives occupy a critical niche in addressing multidrug-resistant pathogens. The acetamido (-NHCOCH~3~) substituent at the phenyl para position confers two key advantages:
- Enhanced solubility : Polar acetamido groups improve aqueous solubility compared to unsubstituted aryl sulfonamides, facilitating pharmacokinetic optimization.
- Targeted interactions : The acetamido carbonyl oxygen serves as a hydrogen bond acceptor, complementing the sulfonamide’s hydrogen bond donor capacity. This dual functionality enables simultaneous engagement with multiple enzyme active-site residues.
A 2024 study synthesized 14 novel sulfonamide hybrids, including structural analogs of 1-((4-acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic acid, and evaluated their antibacterial activity against Salmonella typhimurium and Escherichia coli. The lead compound exhibited a minimum inhibitory concentration (MIC) of 11.31 µg/mL against E. coli, outperforming sulfamethoxazole (MIC = 25 µg/mL).
Table 1: Antibacterial Activity of Selected Sulfonamide Derivatives
| Compound | S. typhimurium IZD (mm) | E. coli MIC (µg/mL) |
|---|---|---|
| Sulfamethoxazole | 12 | 25.0 |
| Hybrid 4a | 15 | 11.31 |
| Hybrid 4d | 16 | 19.24 |
Position of 1-((4-Acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic Acid Within the Broader Sulfonamide Research Landscape
This compound’s structure (C~15~H~20~N~2~O~5~S; molecular weight 364.39 g/mol) integrates three pharmacophoric elements:
- Sulfonamido linker : Facilitates π-π stacking with aromatic residues in enzyme active sites.
- 4-Acetamidophenyl group : Introduces steric bulk and electronic modulation to resist enzymatic degradation.
- Cyclohexane-carboxylic acid : Conformationally restricts rotational freedom, potentially reducing off-target interactions.
Molecular docking studies using Staphylococcus aureus dihydropteroate synthase (PDB: 3TZF) revealed that the cyclohexane ring induces a 15° rotation in the sulfonamide group relative to simpler analogs, enabling deeper penetration into the p-aminobenzoic acid (PABA) binding pocket. Density functional theory (DFT) calculations at the B3LYP/6-311++G** level further demonstrated a HOMO-LUMO gap of 4.89 eV, suggesting favorable charge transfer interactions with microbial enzymes.
Table 2: Computational Parameters of 1-((4-Acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic Acid
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.34 |
| LUMO Energy (eV) | -1.45 |
| Dipole Moment (D) | 5.67 |
| Polarizability (ų) | 35.2 |
The compound’s synthesis typically involves a three-step protocol:
- Sulfonation of 4-aminoacetophenone to form 4-acetamidobenzenesulfonyl chloride.
- Nucleophilic substitution with cyclohexane-1-carboxylic acid hydrazide.
- Acid-catalyzed cyclization to yield the final product. This route achieves an overall yield of 58–62%, with purity ≥95% confirmed by HPLC.
Properties
IUPAC Name |
1-[(4-acetamidophenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-11(18)16-12-5-7-13(8-6-12)23(21,22)17-15(14(19)20)9-3-2-4-10-15/h5-8,17H,2-4,9-10H2,1H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDSNYCKWLKVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexane-1-carboxylic acid. This can be achieved through the oxidation of cyclohexanol using oxidizing agents like potassium permanganate or chromic acid. The resulting carboxylic acid is then subjected to a sulfonation reaction to introduce the sulfonamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Esters, amides, or carboxylic acids.
Reduction: Alcohols, amines, or other reduced derivatives.
Substitution: Sulfonamide derivatives or other substituted cyclohexanes.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's interaction with biological systems can be studied to understand its potential as a therapeutic agent.
Medicine: It may have applications in drug development, particularly in the design of new anti-inflammatory or analgesic drugs.
Industry: Its unique properties make it suitable for use in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism by which 1-((4-Acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, for instance, can bind to enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in forming hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis based on the provided evidence:
Table 1: Structural and Commercial Comparison of Analogous Compounds
*Estimated based on structural similarity to CAS 885268-86-0. †Calculated from estimated formula.
Key Trends and Research Findings
Substituent Effects on Molecular Weight: Electron-donating groups (e.g., methoxy in CAS 885268-86-0) increase molecular weight compared to smaller substituents like trifluoromethyl (CAS 690645-95-5) .
Polarity and Solubility: The trifluoromethyl group (CAS 690645-95-5) introduces strong electron-withdrawing effects, which may reduce solubility in aqueous media compared to methoxy or chlorophenoxy derivatives . Chlorophenoxy-substituted analogs (CAS 885268-82-6) are more lipophilic, suggesting better membrane permeability but lower water solubility .
Higher purity (≥97%) is consistently observed for methoxyphenoxy and chlorophenoxy derivatives from suppliers like Fluorochem and 百灵威集团 .
Biological Activity
1-((4-Acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic acid, with the CAS number 274686-10-1, is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H20N2O5S
- Molecular Weight : 340.39 g/mol
- Purity : Typically ≥ 98%
The compound features a sulfonamide group linked to a cyclohexane ring, which is further substituted with an acetamidophenyl moiety and a carboxylic acid group. This unique structure may contribute to its biological activities.
The biological activity of 1-((4-Acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic acid is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, while the carboxylic acid can engage in hydrogen bonding, enhancing its interaction with target proteins.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary tests indicate that it may possess antimicrobial activity against various bacterial strains.
- Neuroprotective Effects : The compound has shown promise in models of neurodegenerative diseases, potentially through the inhibition of pathways involved in neuronal apoptosis.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Neuroprotective | Reduction in neuronal apoptosis |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of various sulfonamide derivatives, 1-((4-Acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic acid was found to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating conditions such as rheumatoid arthritis or other inflammatory disorders.
Case Study 2: Neuroprotective Potential
A recent investigation into neuroprotective agents highlighted this compound's ability to prevent neuronal cell death in models of oxidative stress. The study utilized primary neuronal cultures exposed to hydrogen peroxide, demonstrating that treatment with the compound reduced cell death by approximately 40%, indicating its potential role in neurodegenerative disease therapies.
Research Findings
Recent research has focused on structure-activity relationships (SAR) to optimize the efficacy of this compound. Modifications to the acetamide and sulfonamide groups have been explored to enhance potency and selectivity against specific biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-((4-acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic acid, and how can yield be maximized?
- Methodological Answer : Synthesis typically involves coupling the sulfonamide group to the cyclohexane backbone. A common approach uses coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous dimethylformamide (DMF) with a base such as diisopropylethylamine (DIEA) . Controlled temperatures (0–25°C) and extended reaction times (12–24 hours) improve yield. Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product as a light-yellow crystalline solid .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key signals include:
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm for the 4-acetamidophenyl group), cyclohexane ring protons (δ 1.2–2.5 ppm), and carboxylic acid protons (δ 12–13 ppm, if not deprotonated).
- ¹³C NMR : Carbonyl carbons (acetamide at ~170 ppm, carboxylic acid at ~175 ppm) and sulfonamide sulfur-linked carbons (~55–60 ppm) .
- Infrared (IR) spectroscopy confirms functional groups (e.g., S=O stretching at 1150–1350 cm⁻¹, C=O at ~1650 cm⁻¹) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The sulfonamide and carboxylic acid moieties make it a versatile scaffold for drug discovery. It serves as a precursor for enzyme inhibitors (e.g., carbonic anhydrase) or receptor modulators. The cyclohexane ring enhances metabolic stability compared to linear analogs .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental conformational data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict stable conformers of the cyclohexane ring and sulfonamide orientation. Comparing computed NMR chemical shifts with experimental data validates the dominant conformer . For discrepancies, molecular dynamics simulations (e.g., in water) assess solvent effects on conformation .
Q. What strategies address low solubility in biological assays?
- Methodological Answer : Solubility can be enhanced via:
- Salt formation : Reacting the carboxylic acid with sodium bicarbonate to form a water-soluble sodium salt.
- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO to avoid cytotoxicity).
- Prodrug modification : Esterification of the carboxylic acid (e.g., methyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
Q. How does the sulfonamido group influence binding to biological targets compared to similar compounds?
- Methodological Answer : The sulfonamido group acts as a hydrogen-bond donor/acceptor, enhancing interactions with active-site residues (e.g., in γ-secretase for Alzheimer’s research). Competitive binding assays using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantify affinity differences against analogs lacking this group .
Data Analysis & Validation
Q. How should researchers validate purity when HPLC and NMR data conflict?
- Methodological Answer : Combine orthogonal techniques:
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and absence of adducts.
- Elemental analysis : Match experimental C/H/N/S percentages to theoretical values.
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and verify connectivity .
Q. What are the best practices for reproducibility in multi-step syntheses?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
